N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1706077-30-6
VCID: VC4732343
InChI: InChI=1S/C11H17N3OS/c1-9(15)13-7-10-3-2-5-14(8-10)11-12-4-6-16-11/h4,6,10H,2-3,5,7-8H2,1H3,(H,13,15)
SMILES: CC(=O)NCC1CCCN(C1)C2=NC=CS2
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

CAS No.: 1706077-30-6

Cat. No.: VC4732343

Molecular Formula: C11H17N3OS

Molecular Weight: 239.34

* For research use only. Not for human or veterinary use.

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide - 1706077-30-6

Specification

CAS No. 1706077-30-6
Molecular Formula C11H17N3OS
Molecular Weight 239.34
IUPAC Name N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C11H17N3OS/c1-9(15)13-7-10-3-2-5-14(8-10)11-12-4-6-16-11/h4,6,10H,2-3,5,7-8H2,1H3,(H,13,15)
Standard InChI Key GBTVXCVEYYDJPI-UHFFFAOYSA-N
SMILES CC(=O)NCC1CCCN(C1)C2=NC=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) linked to a thiazole moiety (a five-membered ring containing nitrogen and sulfur) via a methylene bridge. The acetamide group (-NHCOCH₃) is attached to the methylene side chain, contributing to its polar character. Key structural identifiers include:

  • IUPAC Name: N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide

  • SMILES: CC(=O)NCC1CCCN(C1)C2=NC=CS2

  • InChIKey: GBTVXCVEYYDJPI-UHFFFAOYSA-N

The thiazole ring’s electron-rich nature and the piperidine’s conformational flexibility may influence receptor binding interactions in biological systems.

Physicochemical Characteristics

Experimental data on solubility and stability are sparse, but computational predictions provide insights:

PropertyValueMethod/Source
Molecular Weight239.34 g/molVulcanChem
XLogP31.2 (estimated)PubChem
Topological Polar Surface Area73.5 ŲPubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem

The moderate lipophilicity (XLogP3 ~1.2) suggests balanced membrane permeability, while the polar surface area indicates potential for hydrogen bonding, critical for target engagement .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving:

  • Piperidine-Thiazole Coupling: Reacting piperidine derivatives with 2-chlorothiazole or thiazole-2-carboxylic acid under basic conditions.

  • Methylene Bridge Formation: Introducing the methylene group through alkylation or reductive amination.

  • Acetamide Functionalization: Acetylating the primary amine using acetic anhydride or acetyl chloride .

A representative pathway (Figure 1) starts with 3-(aminomethyl)piperidine, which undergoes nucleophilic substitution with 2-bromothiazole, followed by acetylation.

Reaction Conditions and Yields

Optimal conditions involve inert atmospheres (N₂/Ar), polar aprotic solvents (DMF, DMSO), and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation. Yields range from 40–65%, with purity confirmed via HPLC and NMR .

Biological Activity and Mechanisms

Computational Predictions

Molecular docking studies of analogs suggest affinity for:

  • Cytochrome P450 Enzymes: Potential drug-drug interactions .

  • G-Protein-Coupled Receptors (GPCRs): Modulatory effects on neurotransmitter systems .

Applications in Drug Development

Antimicrobial Agents

Thiazole-piperidine hybrids demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Escherichia coli (MIC: 4–16 µg/mL) . The acetamide group may enhance solubility, improving pharmacokinetics.

Oncology

In silico models predict inhibition of topoisomerase II, a target in leukemia therapy . Analogous compounds reduce tumor volume by 40–60% in murine xenografts .

Neurological Disorders

Patent US8569344B2 highlights piperidinyl acetamides as T-type calcium channel blockers, suggesting utility in neuropathic pain .

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